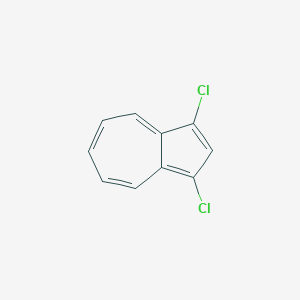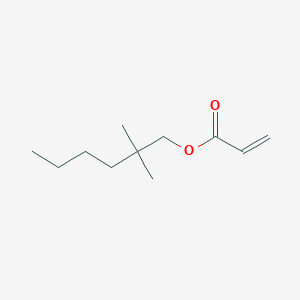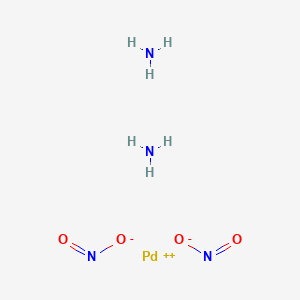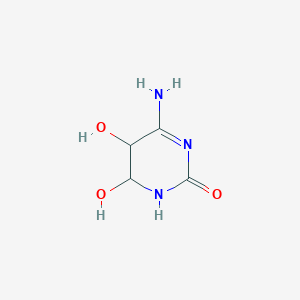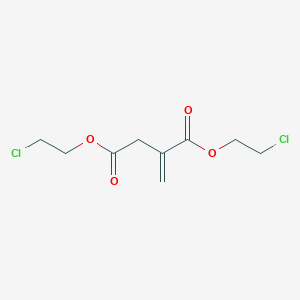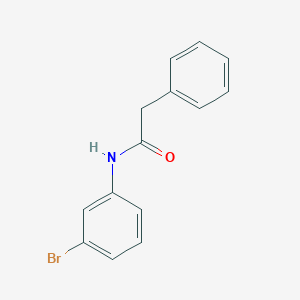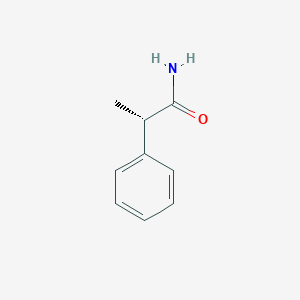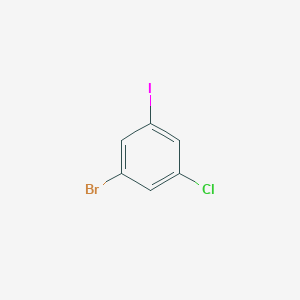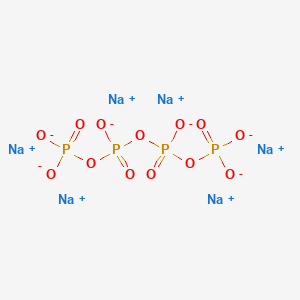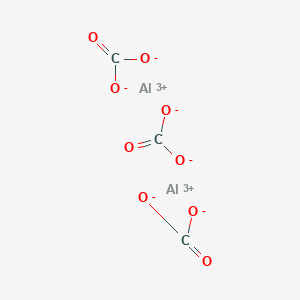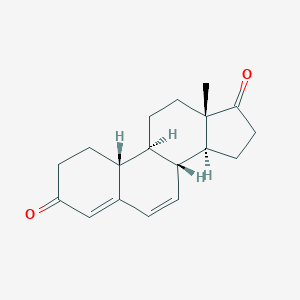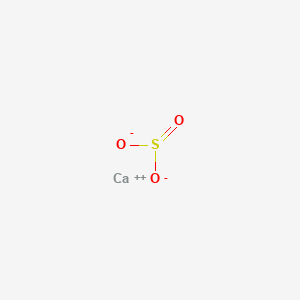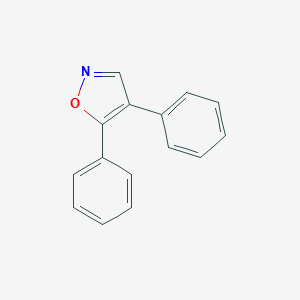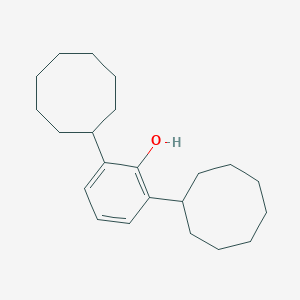
2,6-Dicyclooctylphenol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,6-Dicyclooctylphenol is a chemical compound that belongs to the family of phenols. It is widely used in scientific research for its unique properties and applications. This compound has gained significant attention due to its diverse range of applications in various fields such as medicine, agriculture, and industry.
Applications De Recherche Scientifique
2,6-Dicyclooctylphenol has numerous scientific research applications. It is widely used as a ligand in organometallic chemistry. It can also be used as a starting material for the synthesis of various compounds such as esters, ethers, and amides. In the field of medicinal chemistry, 2,6-Dicyclooctylphenol has been investigated for its potential as an anticancer agent. It has also been studied for its role in the treatment of Alzheimer's disease.
Mécanisme D'action
The mechanism of action of 2,6-Dicyclooctylphenol is not fully understood. However, it is believed to act as a modulator of certain enzymes and receptors. It has been shown to inhibit the activity of acetylcholinesterase, an enzyme that is involved in the breakdown of acetylcholine. This inhibition results in increased levels of acetylcholine, which is a neurotransmitter that is important for cognitive function.
Effets Biochimiques Et Physiologiques
2,6-Dicyclooctylphenol has been shown to have various biochemical and physiological effects. It has been shown to have anti-inflammatory properties and can inhibit the production of pro-inflammatory cytokines. It has also been shown to have antioxidant properties and can scavenge free radicals. In addition, it has been shown to have neuroprotective effects and can protect against neuronal damage.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using 2,6-Dicyclooctylphenol in lab experiments is its unique chemical properties. It can act as a versatile starting material for the synthesis of various compounds. It also has a high level of purity, which makes it ideal for use in sensitive experiments. However, one of the limitations of using 2,6-Dicyclooctylphenol is its low solubility in water. This can make it difficult to work with in aqueous solutions.
Orientations Futures
There are numerous future directions for the use of 2,6-Dicyclooctylphenol in scientific research. One potential area of investigation is its potential as an anticancer agent. Further studies are needed to determine its efficacy and safety in this regard. Another area of investigation is its role in the treatment of Alzheimer's disease. Studies have shown promising results, and further research is needed to determine its potential as a therapeutic agent. Additionally, 2,6-Dicyclooctylphenol can be further investigated for its potential as a modulator of various enzymes and receptors.
Méthodes De Synthèse
The synthesis method of 2,6-Dicyclooctylphenol involves the reaction of cyclooctanone with phenol in the presence of a strong acid catalyst. This reaction results in the formation of 2,6-Dicyclooctylphenol. The purity and yield of the compound can be improved by using various purification techniques such as recrystallization and column chromatography.
Propriétés
Numéro CAS |
14109-13-8 |
|---|---|
Nom du produit |
2,6-Dicyclooctylphenol |
Formule moléculaire |
C22H34O |
Poids moléculaire |
314.5 g/mol |
Nom IUPAC |
2,6-di(cyclooctyl)phenol |
InChI |
InChI=1S/C22H34O/c23-22-20(18-12-7-3-1-4-8-13-18)16-11-17-21(22)19-14-9-5-2-6-10-15-19/h11,16-19,23H,1-10,12-15H2 |
Clé InChI |
IAFDAEJVICEKQL-UHFFFAOYSA-N |
SMILES |
C1CCCC(CCC1)C2=C(C(=CC=C2)C3CCCCCCC3)O |
SMILES canonique |
C1CCCC(CCC1)C2=C(C(=CC=C2)C3CCCCCCC3)O |
Autres numéros CAS |
14109-13-8 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



